7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chloro and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, followed by the conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and reduce costs. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substitutions on the quinoline core influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Known for its role as an IGF-IR enzyme inhibitor.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various bioactive molecules.
3-(2,7-Dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Exhibits potent antibacterial activity.
Uniqueness
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-13(18)7-6-10-12(17(20)22)8-15(21-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBBVBUUMWVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168177 | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-60-4 | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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